Cas no 112434-18-1 (Benzyl (2,4-difluorophenyl)carbamate)

Benzyl (2,4-difluorophenyl)carbamate is a synthetic carbamate derivative characterized by its benzyl and 2,4-difluorophenyl functional groups. This compound is primarily utilized in organic synthesis and pharmaceutical research as a versatile intermediate for constructing more complex molecules. Its carbamate moiety provides stability and reactivity, making it suitable for selective transformations, while the difluorophenyl group enhances electronic and steric properties, influencing binding interactions in medicinal chemistry applications. The benzyl group offers additional flexibility for further functionalization. This compound is valued for its purity, consistent performance, and compatibility with a range of reaction conditions, making it a reliable choice for researchers in drug discovery and fine chemical synthesis.
Benzyl (2,4-difluorophenyl)carbamate structure
112434-18-1 structure
Product Name:Benzyl (2,4-difluorophenyl)carbamate
CAS No:112434-18-1
MF:C14H11F2NO2
MW:263.23945069313
MDL:MFCD21648243
CID:1035828
PubChem ID:11954520
Update Time:2025-06-12

Benzyl (2,4-difluorophenyl)carbamate Chemical and Physical Properties

Names and Identifiers

    • Benzyl (2,4-difluorophenyl)carbamate
    • (2,4-Difluoro-phenyl)-carbamic Acid Benzyl Ester
    • BENZYL 2,4-DIFLUOROPHENYLCARBAMATE
    • AGN-PC-00IOLO
    • AK118821
    • AM80930
    • KB-250856
    • SureCN285633
    • (2,4-Difluorophenyl)carbamic acid benzyl ester
    • benzyl N-(2,4-difluorophenyl)carbamate
    • JSAYKGNHIVNWPQ-UHFFFAOYSA-N
    • 2182AA
    • N-(Benzyloxycarbonyl)-2,4-difluoroaniline
    • ST24046065
    • C14H11F2NO2
    • (2,4-Difluoro-phenyl)-carbamic Acid Benzyl Ester;
    • A894587
    • SCHEMBL285633
    • DS-5406
    • DB-361895
    • DTXSID80474649
    • CS-0127872
    • 112434-18-1
    • Benzyl(2,4-difluorophenyl)carbamate
    • AKOS016000389
    • MDL: MFCD21648243
    • Inchi: 1S/C14H11F2NO2/c15-11-6-7-13(12(16)8-11)17-14(18)19-9-10-4-2-1-3-5-10/h1-8H,9H2,(H,17,18)
    • InChI Key: JSAYKGNHIVNWPQ-UHFFFAOYSA-N
    • SMILES: FC1C=C(C=CC=1NC(=O)OCC1C=CC=CC=1)F

Computed Properties

  • Exact Mass: 263.07583
  • Monoisotopic Mass: 263.07578492g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 19
  • Rotatable Bond Count: 4
  • Complexity: 295
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.8
  • Topological Polar Surface Area: 38.3

Experimental Properties

  • Density: 1.329±0.06 g/cm3 (20 ºC 760 Torr),
  • Solubility: Almost insoluble (0.017 g/l) (25 º C),
  • PSA: 38.33

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Additional information on Benzyl (2,4-difluorophenyl)carbamate

Introduction to Benzyl (2,4-difluorophenyl)carbamate (CAS No. 112434-18-1)

Benzyl (2,4-difluorophenyl)carbamate, a compound with the chemical formula C9H7FO2, is a significant molecule in the field of pharmaceutical chemistry and agrochemical research. Its unique structural features, characterized by the presence of a benzyl group and a (2,4-difluorophenyl)carbamate moiety, make it a valuable intermediate in the synthesis of various biologically active compounds. This introduction delves into the compound's properties, synthesis methods, and its emerging applications in medicinal chemistry.

The molecular structure of Benzyl (2,4-difluorophenyl)carbamate (CAS No. 112434-18-1) consists of a benzene ring substituted with two fluorine atoms at the 2 and 4 positions, linked to a carbamate group. The benzyl group attached to the carbamate enhances the solubility and reactivity of the compound, making it an attractive candidate for further functionalization. The fluorine atoms introduce electronic and steric effects that can significantly influence the biological activity of derivatives derived from this compound.

In recent years, there has been growing interest in fluorinated aromatic compounds due to their enhanced metabolic stability and improved binding affinity to biological targets. The incorporation of fluorine atoms into pharmaceuticals has been shown to modulate pharmacokinetic properties, leading to more effective drug candidates. Benzyl (2,4-difluorophenyl)carbamate is no exception and has been explored in various research avenues.

One of the key areas where this compound has found utility is in the development of novel agrochemicals. Fluorinated phenyl derivatives have demonstrated potent activity against a range of pests and diseases. Researchers have leveraged the structural flexibility of Benzyl (2,4-difluorophenyl)carbamate to design molecules with improved efficacy and reduced environmental impact. Recent studies have highlighted its role in synthesizing next-generation pesticides that target specific enzymatic pathways in pests while maintaining low toxicity to non-target organisms.

The pharmaceutical industry has also embraced Benzyl (2,4-difluorophenyl)carbamate as a building block for drug discovery programs. Its unique structural motif has been incorporated into molecules targeting various therapeutic areas, including oncology, inflammation, and central nervous system disorders. The fluorine atoms in the (2,4-difluorophenyl) group contribute to favorable interactions with biological targets, enhancing drug potency and selectivity.

Recent advancements in synthetic methodologies have enabled more efficient production of Benzyl (2,4-difluorophenyl)carbamate, making it more accessible for industrial applications. Catalytic processes have been developed to introduce fluorine atoms with high precision, reducing byproduct formation and improving yield. These innovations are crucial for scaling up production while maintaining high purity standards.

The biological activity of derivatives of Benzyl (2,4-difluorophenyl)carbamate has been extensively studied. Researchers have synthesized a series of analogs to investigate structure-activity relationships (SAR). These studies have provided valuable insights into how modifications around the benzene ring and the carbamate moiety influence biological function. For instance, substituents at the para position relative to the carbamate group have been shown to enhance binding affinity to certain enzymes.

In conclusion, Benzyl (2,4-difluorophenyl)carbamate represents a versatile intermediate with significant potential in pharmaceutical and agrochemical applications. Its unique structural features make it an attractive starting point for designing novel biologically active compounds. As research continues to uncover new synthetic strategies and biological functions, this compound is poised to play an increasingly important role in drug development and crop protection.

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